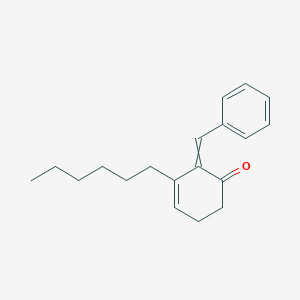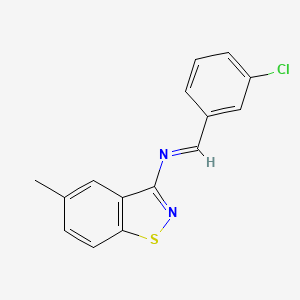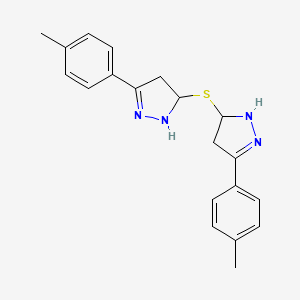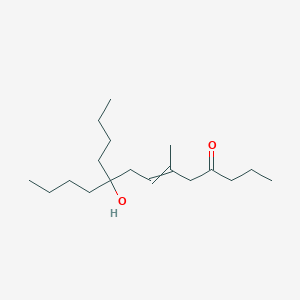![molecular formula C19H15N5O B12601642 N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide](/img/structure/B12601642.png)
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an isoquinoline and indole moiety, which are fused together with a hydrazone linkage. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide typically involves the condensation of an appropriate hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps are as follows:
Preparation of Hydrazine Derivative: The hydrazine derivative is prepared by reacting hydrazine hydrate with an appropriate carboxylic acid derivative.
Condensation Reaction: The hydrazine derivative is then reacted with an aldehyde or ketone in the presence of an acid catalyst (e.g., acetic acid) under reflux conditions to form the hydrazone linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cellular signaling pathways, leading to altered gene expression and cellular responses.
Comparación Con Compuestos Similares
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide can be compared with other similar compounds, such as:
Hydrazones: Similar in structure but may differ in the substituents attached to the hydrazone linkage.
Isoquinoline Derivatives: Share the isoquinoline moiety but may have different functional groups or linkages.
Indole Derivatives: Contain the indole nucleus but vary in the attached substituents and linkages.
Uniqueness: The uniqueness of this compound lies in its combined isoquinoline and indole structure with a hydrazone linkage, which imparts distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Propiedades
Fórmula molecular |
C19H15N5O |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide |
InChI |
InChI=1S/C19H15N5O/c20-23-12-22-19(25)16-11-24(17-8-4-3-7-15(16)17)18-14-6-2-1-5-13(14)9-10-21-18/h1-12H,20H2,(H,22,23,25) |
Clave InChI |
NCPLNAAXXGAUNG-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CN=C2N3C=C(C4=CC=CC=C43)C(=O)N/C=N/N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2N3C=C(C4=CC=CC=C43)C(=O)NC=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601566.png)






![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)



![4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B12601631.png)
![Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-](/img/structure/B12601633.png)

